molecular formula C15H16N2O2S B2731831 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide CAS No. 1795420-30-2

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide

Cat. No.: B2731831
CAS No.: 1795420-30-2
M. Wt: 288.37
InChI Key: NCQLYQAQRGPBME-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the oxolane-3-carboxamide group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer activity.

Comparison with Similar Compounds

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. These compounds share the thiazole ring but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of the thiazole ring with the oxolane-3-carboxamide group, which may confer distinct biological properties and applications.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-5,9,11H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQLYQAQRGPBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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